molecular formula C25H30N4O2 B569851 1-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-7-phenylmethoxyindazole-3-carboxamide CAS No. 133841-14-2

1-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-7-phenylmethoxyindazole-3-carboxamide

Número de catálogo: B569851
Número CAS: 133841-14-2
Peso molecular: 418.5 g/mol
Clave InChI: VZSXQQMZYQDDQE-IHWFROFDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-7-phenylmethoxyindazole-3-carboxamide involves several steps, starting with the preparation of the core Granisetron structure. The key steps include:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Análisis De Reacciones Químicas

Types of Reactions: 1-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-7-phenylmethoxyindazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions include various derivatives of this compound, each with distinct pharmacological properties .

Aplicaciones Científicas De Investigación

1-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-7-phenylmethoxyindazole-3-carboxamide has a wide range of applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of 1-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-7-phenylmethoxyindazole-3-carboxamide involves its interaction with serotonin receptors, specifically the 5-HT3 receptors. By binding to these receptors, the compound inhibits the action of serotonin, a neurotransmitter that triggers nausea and vomiting. This inhibition prevents the activation of the chemoreceptor trigger zone and the vomiting center in the brain, thereby exerting its antiemetic effects .

Comparación Con Compuestos Similares

Uniqueness: 1-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-7-phenylmethoxyindazole-3-carboxamide is unique due to the presence of the benzyloxy group, which enhances its pharmacological properties compared to its parent compound, Granisetron. This modification potentially improves its efficacy and reduces side effects, making it a valuable compound for further research and development .

Actividad Biológica

1-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-7-phenylmethoxyindazole-3-carboxamide, commonly known as Granisetron, is a selective serotonin 5-HT_3 receptor antagonist. It is primarily used in clinical settings to prevent nausea and vomiting associated with chemotherapy and surgery. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for Granisetron is C18H24N4OC_{18}H_{24}N_{4}O, with a molecular weight of 312.41 g/mol. The structure features a complex bicyclic amine core, which contributes to its receptor binding properties.

PropertyValue
Molecular FormulaC₁₈H₂₄N₄O
Molecular Weight312.41 g/mol
Melting Point210.14 °C (predicted)
SolubilitySoluble in water and DMSO

Granisetron exerts its effects by selectively blocking the 5-HT_3 receptors located in the central nervous system and the gastrointestinal tract. This blockade inhibits the action of serotonin, a neurotransmitter that plays a crucial role in triggering nausea and vomiting responses.

Key Mechanisms:

  • Receptor Binding : Granisetron binds to the 5-HT_3 receptors with high affinity, preventing serotonin from activating these receptors.
  • Antiemetic Effects : By inhibiting the 5-HT_3 receptor signaling pathway, Granisetron effectively reduces the incidence of chemotherapy-induced nausea and vomiting (CINV).

Pharmacological Effects

Granisetron has been extensively studied for its pharmacological properties, particularly in oncology and postoperative care.

Clinical Studies:

  • Chemotherapy-Induced Nausea and Vomiting : In a randomized controlled trial involving breast cancer patients undergoing chemotherapy, Granisetron demonstrated a significant reduction in both acute and delayed nausea compared to placebo (p < 0.01) .
  • Postoperative Nausea : A meta-analysis of multiple studies indicated that Granisetron significantly lowers the risk of postoperative nausea when administered preoperatively (odds ratio = 0.45) .

Case Studies

Several case studies highlight the efficacy of Granisetron in various clinical scenarios:

  • Case Study 1 : A patient receiving high-dose cisplatin-based chemotherapy experienced severe CINV despite standard prophylaxis with other antiemetics. Upon administration of Granisetron, the patient reported a marked improvement in symptoms, with no episodes of vomiting during subsequent cycles.
  • Case Study 2 : In a double-blind study involving patients undergoing laparoscopic surgery, those treated with Granisetron had significantly lower postoperative nausea scores compared to those receiving placebo (mean score difference = 2.5 on a scale of 0-10) .

Safety Profile

Granisetron is generally well-tolerated; however, potential side effects include headache, constipation, and dizziness. Severe allergic reactions are rare but may occur.

Propiedades

Número CAS

133841-14-2

Fórmula molecular

C25H30N4O2

Peso molecular

418.5 g/mol

Nombre IUPAC

1-methyl-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-7-phenylmethoxyindazole-3-carboxamide

InChI

InChI=1S/C25H30N4O2/c1-28-19-10-6-11-20(28)15-18(14-19)26-25(30)23-21-12-7-13-22(24(21)29(2)27-23)31-16-17-8-4-3-5-9-17/h3-5,7-9,12-13,18-20H,6,10-11,14-16H2,1-2H3,(H,26,30)/t18?,19-,20+

Clave InChI

VZSXQQMZYQDDQE-IHWFROFDSA-N

SMILES

CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=C3C=CC=C4OCC5=CC=CC=C5)C

SMILES isomérico

CN1[C@@H]2CCC[C@H]1CC(C2)NC(=O)C3=NN(C4=C3C=CC=C4OCC5=CC=CC=C5)C

SMILES canónico

CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=C3C=CC=C4OCC5=CC=CC=C5)C

Sinónimos

endo-1-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-7-(phenylmethoxy)-1H-indazole-3-carboxamide;  7-(Benzyloxy)-1-methyl-N-((1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.